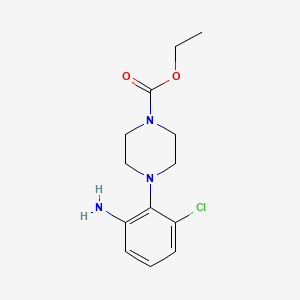

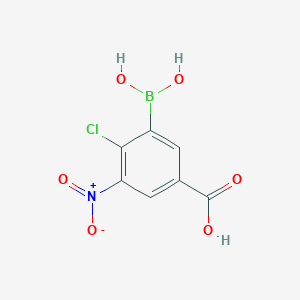

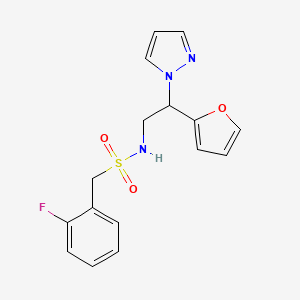

Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step chemical processes. For example, a study described the synthesis of a 1,4-piperazine-2,5-dione derivative starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, achieving a 23% yield over six steps. This process included crystallization to produce polymorphic crystalline forms, which were analyzed by single-crystal X-ray analysis, showcasing different hydrogen-bonding networks (Weatherhead-Kloster et al., 2005).

Molecular Structure Analysis

Characterization of molecular structure is critical in understanding the behavior and reactivity of compounds like Ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate. One study involving a related compound, C23H26N6O4, highlighted weak intramolecular C—H⋯N interactions and was characterized using single-crystal X-ray diffraction (Wang et al., 2004).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, leading to the formation of diverse compounds. For instance, the cyclization reaction of N-(4-chlorophenyl)-β-alanine with piperidine catalysis yielded ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, demonstrating the compound's versatile reactivity (Anusevičius et al., 2014).

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are often studied using techniques such as X-ray crystallography, which provides detailed information on the crystalline forms and polymorphism (Weatherhead-Kloster et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

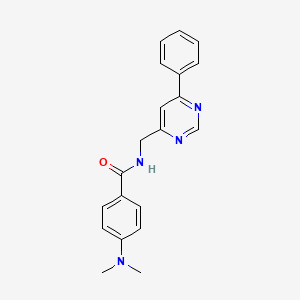

Microwave-Assisted Synthesis and Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates were synthesized and showed antimicrobial, antiurease, and antilipase activities. This research highlights the potential of derivatives in creating bioactive compounds (Başoğlu et al., 2013).

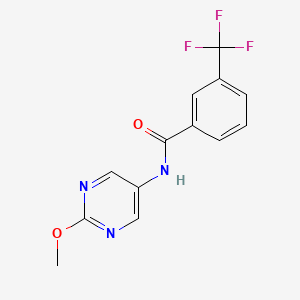

Synthesis and Biological Activity of Conazole Analogues : Ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate was used in synthesizing 1,2,4-triazole derivatives with notable antimicrobial and antioxidant activities (Mermer et al., 2018).

Organic Crystal Engineering

- Hydrogen-Bond Association Studies : Ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, a similar compound, was used in synthesizing a 1,4-piperazine-2,5-dione for studying hydrogen-bond associations in crystalline forms, providing insights into molecular interactions (Weatherhead-Kloster et al., 2005).

Chemical Transformations and Reactions

- Chemistry of Iminofurans : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates underwent reactions with secondary amines, including piperazine, to form various derivatives, showcasing the versatility in chemical transformations (Vasileva et al., 2018).

Mecanismo De Acción

The mode of action of piperazine derivatives often involves their interaction with various receptors in the body, leading to a range of biological effects . The specific effects would depend on the exact structure of the compound and the receptors it interacts with.

As for the pharmacokinetics, it would depend on various factors such as the compound’s solubility, stability, and the body’s ability to absorb, distribute, metabolize, and excrete (ADME) the compound .

Propiedades

IUPAC Name |

ethyl 4-(2-amino-6-chlorophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2/c1-2-19-13(18)17-8-6-16(7-9-17)12-10(14)4-3-5-11(12)15/h3-5H,2,6-9,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIGEZUXWBETSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2486721.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide](/img/structure/B2486723.png)

![5-methyl-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486725.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2486738.png)

![6-(Pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2486739.png)